molecular formula C20H21ClN2O3S B3004974 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 851804-09-6

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B3004974
CAS No.: 851804-09-6
M. Wt: 404.91
InChI Key: NICVYLOOVHSUFW-UHFFFAOYSA-N
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Description

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction with a thiol, forming the thioether linkage.

    Ketone Introduction: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic

Properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-25-17-8-7-14(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-15-5-3-4-6-16(15)21/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICVYLOOVHSUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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